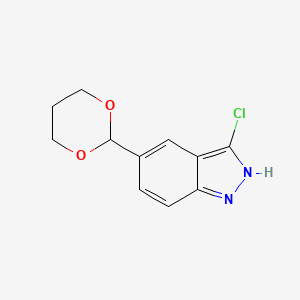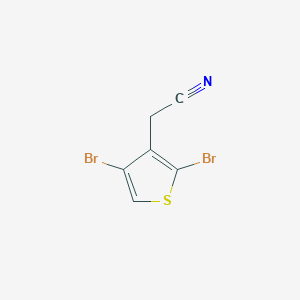
4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including amino, dioxo, and oxobutanoic acid groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Isoindolinyl Core: Starting with a suitable phthalic anhydride derivative, the isoindolinyl core can be formed through a cyclization reaction.
Introduction of Amino Groups: Amino groups can be introduced via nucleophilic substitution reactions using amines.
Formation of the Oxobutanoic Acid Moiety: The oxobutanoic acid group can be introduced through a series of reactions involving carbonyl compounds and carboxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on cellular processes.
Industry: It could be used in the synthesis of specialty chemicals or materials.
作用機序
The mechanism by which 4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication.
類似化合物との比較
Similar Compounds
4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid: shares similarities with other isoindolinyl derivatives and amino acid analogs.
Phthalimide Derivatives: Compounds with similar isoindolinyl cores.
Amino Acid Derivatives: Compounds with similar amino and carboxyl functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H11N3O5 |
|---|---|
分子量 |
277.23 g/mol |
IUPAC名 |
4-amino-2-(4-amino-1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H11N3O5/c13-6-3-1-2-5-9(6)11(18)15(10(5)17)7(12(19)20)4-8(14)16/h1-3,7H,4,13H2,(H2,14,16)(H,19,20) |
InChIキー |
XYCTTXSUXYHEGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(CC(=O)N)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6H-oxazolo[4,5-e]indole](/img/structure/B8413595.png)




![2-Bromo-1-(2-chloro-4-[1,2,4]triazol-1-yl-phenyl)-butan-1-one](/img/structure/B8413650.png)




